METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-2-CARBOXYLATE
Overview
Description
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylated heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydroazepine ring, which is further functionalized with a carboxylate ester group. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate typically involves the following steps:
Formation of the Tetrahydroazepine Ring: The starting material, a suitable amine, undergoes cyclization to form the tetrahydroazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. This step often requires the use of catalysts to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically carried out using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Azepines: Compounds with similar structures but different substituents on the azepine ring.
Trifluoromethylated Pyridines: Compounds with a pyridine ring instead of an azepine ring.
Trifluoromethylated Ethers: Compounds with an ether linkage instead of a carboxylate ester group.
Uniqueness
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate is unique due to the combination of the trifluoromethyl group and the tetrahydroazepine ring, which imparts distinct chemical and physical properties. This combination can lead to enhanced stability, lipophilicity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
trifluoromethyl 1-methyl-2,3,4,7-tetrahydroazepine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-13-6-4-2-3-5-7(13)8(14)15-9(10,11)12/h2,4,7H,3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPTBAIRHDSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCC1C(=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132404 | |
Record name | 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-56-1 | |
Record name | 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262414-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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